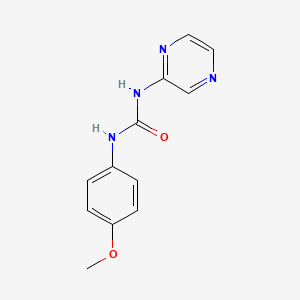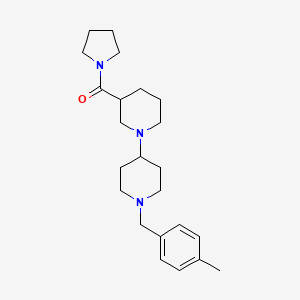
N-(4-methoxyphenyl)-N'-2-pyrazinylurea
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N'-2-pyrazinylurea, also known as MPPU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPUU belongs to the class of urea derivatives and has been studied for its effects on various biological systems.
Wirkmechanismus
The exact mechanism of action of MPUU is not fully understood. However, it is believed to act on ion channels and receptors in the nervous system, leading to its anticonvulsant and analgesic effects. MPUU has also been shown to modulate the release of inflammatory mediators, contributing to its anti-inflammatory properties.
Biochemical and physiological effects:
N-(4-methoxyphenyl)-N'-2-pyrazinylurea has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of glutamate, an excitatory neurotransmitter, contributing to its neuroprotective effects. Additionally, MPUU has been shown to decrease the release of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-N'-2-pyrazinylurea has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for MPUU research. One potential area of research is its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, MPUU's potential as an analgesic and anti-inflammatory agent in conditions such as chronic pain and arthritis warrants further investigation. Finally, the development of more efficient synthesis methods and the investigation of MPUU's toxicity profile are also important areas of future research.
In conclusion, MPUU is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a promising candidate for further research in various disease conditions. However, further investigation is needed to fully understand its mechanism of action and toxicity profile.
Synthesemethoden
N-(4-methoxyphenyl)-N'-2-pyrazinylurea can be synthesized through a multistep process involving the reaction of 4-methoxyaniline with pyrazinecarboxylic acid followed by the addition of urea. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-N'-2-pyrazinylurea has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, MPUU has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-pyrazin-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-18-10-4-2-9(3-5-10)15-12(17)16-11-8-13-6-7-14-11/h2-8H,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIXULKWUYQEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330217 | |
| Record name | 1-(4-methoxyphenyl)-3-pyrazin-2-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796571 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Methoxyphenyl)-3-pyrazin-2-ylurea | |
CAS RN |
631863-28-0 | |
| Record name | 1-(4-methoxyphenyl)-3-pyrazin-2-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5295937.png)
![N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5295945.png)
![4-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5295951.png)
![1-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B5295952.png)
![6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5295960.png)
![7-(2,4-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295961.png)
![1-{6-[2-(4-fluorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5295965.png)

![1-methyl-9-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5295986.png)
![4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B5295989.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296006.png)
![(4R)-4-hydroxy-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-prolinamide](/img/structure/B5296018.png)